N1-cycloheptyl-N2-(4-methoxyphenyl)oxalamide

Description

N1-Cycloheptyl-N2-(4-methoxyphenyl)oxalamide (referred to as Compound 62 in ) is an oxalamide derivative featuring a cycloheptyl group and a 4-methoxyphenethyl moiety. Synthesized via a two-step procedure, it exhibits a molecular weight of 319.0 g/mol (ESI-MS: m/z 319.0 [M+H]⁺) . While its primary application in relates to cytochrome P450 4F11 inhibition, oxalamide derivatives are widely studied as nucleating agents in polymer science, particularly for enhancing crystallization rates in biopolymers like polyhydroxybutyrate (PHB) .

Properties

IUPAC Name |

N-cycloheptyl-N'-(4-methoxyphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-21-14-10-8-13(9-11-14)18-16(20)15(19)17-12-6-4-2-3-5-7-12/h8-12H,2-7H2,1H3,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PICGXEZENNZKRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C(=O)NC2CCCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-cycloheptyl-N2-(4-methoxyphenyl)oxalamide typically involves the reaction of cycloheptylamine with 4-methoxyphenyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at room temperature and the product is purified by recrystallization from ethanol.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N1-cycloheptyl-N2-(4-methoxyphenyl)oxalamide undergoes various chemical reactions including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxalamide derivatives.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride to yield amine derivatives.

Substitution: The methoxy group in the 4-methoxyphenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products:

Oxidation: Oxalamide derivatives with additional oxygen functionalities.

Reduction: Amine derivatives.

Substitution: Alkyl-substituted oxalamides.

Scientific Research Applications

N1-cycloheptyl-N2-(4-methoxyphenyl)oxalamide is used in various scientific research applications including:

Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.

Biology: In the study of enzyme inhibition and protein-ligand interactions.

Medicine: As a potential therapeutic agent in the treatment of diseases such as cancer and neurological disorders.

Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-cycloheptyl-N2-(4-methoxyphenyl)oxalamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to the active site of the enzyme or receptor, inhibiting its activity and thereby exerting its biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

Key Structural Insights :

Thermal Behavior and Nucleation Efficiency

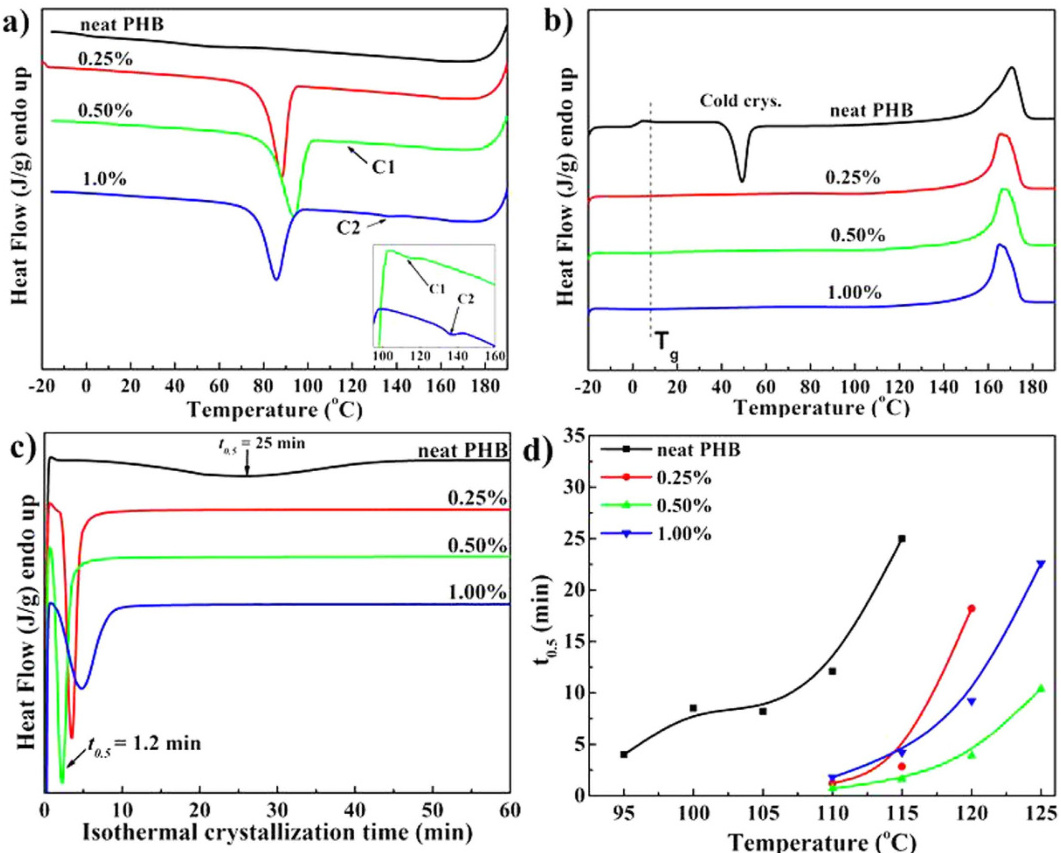

While direct data on Compound 62’s thermal transitions are absent, insights from analogous oxalamides (Compounds 1 and 2 in ) reveal critical design principles:

- Phase Separation : Effective nucleating agents must phase-segregate below the polymer’s melting point. Compound 2 (modified with PHB-like end groups) demonstrated superior miscibility and nucleation efficiency in PHB compared to Compound 1, which required structural adjustments to match polymer compatibility .

- Thermal Transitions : Compound 1 exhibited three endothermic peaks (59.2°C, 147.9°C, 203.4°C) during heating, attributed to crystal-crystal transitions and melting. Cooling revealed exothermic crystallization at 192.9°C, critical for nucleation .

Hypothesized Behavior for Compound 62 :

- However, reduced hydrogen-bonding density (due to steric hindrance) could limit self-assembly efficiency .

Performance in Polymer Matrices

PHB Nucleation :

- Compound 1 achieved a 50% reduction in crystallization half-time (t₀.₅) at 0.5 wt% loading in PHB, with crystallization temperatures (Tc) increasing by ~20°C .

- Compound 2’s modified end groups improved nucleation density by mimicking PHB’s repeat unit, highlighting the importance of molecular mimicry in design .

Comparative Limitations :

- Compound 62’s lack of polymer-specific end groups (e.g., PHB-like motifs) may limit nucleation efficiency compared to tailored analogs like Compound 2. However, its 4-methoxyphenethyl group could offer advantages in non-polar matrices (e.g., polyolefins) due to hydrophobic interactions .

Biological Activity

N1-cycloheptyl-N2-(4-methoxyphenyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, mechanisms of action, and various biological applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a unique oxalamide structure characterized by the presence of a cycloheptyl group and a 4-methoxyphenyl substituent. The molecular formula can be represented as CHNO, indicating the presence of nitrogen and oxygen functional groups that are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The compound binds to active sites, inhibiting enzymatic activity and modulating biochemical pathways. This mechanism can involve:

- Enzyme Inhibition : Compounds like this compound can inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer and neurological disorders.

- Protein-Ligand Interactions : The oxalamide moiety may facilitate binding with proteins, influencing cellular signaling pathways.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. For instance, it has been tested against various non-small-cell lung cancer (NSCLC) cell lines, showing promising results in inhibiting cell proliferation. The compound's ability to target specific cancer pathways highlights its potential as a therapeutic agent.

Neuroprotective Effects

The compound's structural characteristics suggest potential neuroprotective effects. Preliminary investigations indicate that it may interact with neurotransmitter systems, possibly providing benefits in neurodegenerative diseases.

Data Table: Biological Activity Summary

Case Study 1: Anticancer Activity

In a high-throughput screening study involving 12 NSCLC lines, this compound demonstrated significant inhibitory effects on cell viability. The study aimed to identify compounds that could effectively target diverse cancer profiles. The results indicated a selective inhibition pattern, suggesting that the compound could serve as a lead for further drug development.

Case Study 2: Neuroprotective Potential

Another investigation assessed the impact of this compound on neuronal cell cultures exposed to oxidative stress. The findings revealed that the compound could reduce cellular damage and promote survival, indicating its potential role in protecting against neurodegenerative processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.